4-(2-Carboxybenzoyl)phthalic acid

Description

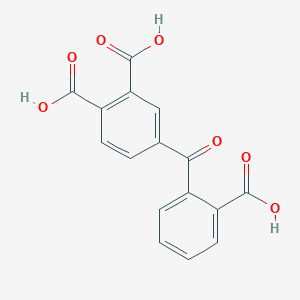

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-carboxybenzoyl)phthalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O7/c17-13(9-3-1-2-4-10(9)14(18)19)8-5-6-11(15(20)21)12(7-8)16(22)23/h1-7H,(H,18,19)(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFUYBNYHCZLSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282891 | |

| Record name | NSC28620 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5466-99-9 | |

| Record name | NSC28620 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC28620 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3,4-Benzophenonetricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 2 Carboxybenzoyl Phthalic Acid

Functional Group Transformations

Esterification Processes

Esterification of carboxylic acids is a fundamental reaction in organic chemistry, often catalyzed by an acid in the presence of an alcohol, a process known as Fischer esterification. masterorganicchemistry.comathabascau.ca In this equilibrium-driven reaction, the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. The reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comyoutube.com For a polycarboxylic acid like 4-(2-carboxybenzoyl)phthalic acid, esterification can proceed to form mono-, di-, or tri-esters, depending on the stoichiometry and reaction conditions.

Alternative methods for esterification that avoid the use of strong acids include reactions with alkyl halides or the use of coupling agents. athabascau.ca Lewis acids are also employed as catalysts, offering milder reaction conditions. rug.nl The choice of esterification method depends on the desired product and the sensitivity of other functional groups within the molecule.

Table 1: General Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

| Reactants | Carboxylic Acid, Alcohol | Formation of the ester. |

| Catalyst | Strong Acid (e.g., H₂SO₄, TsOH) | Protonates the carbonyl group, increasing its electrophilicity. masterorganicchemistry.com |

| Temperature | Typically elevated (reflux) | To increase the reaction rate. |

| Control | Excess alcohol or removal of water | To shift the equilibrium towards the product side (Le Châtelier's Principle). athabascau.ca |

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a significant reaction for carboxylic acids. The ease of decarboxylation often depends on the stability of the carbanion intermediate formed upon CO₂ loss. For simple aromatic carboxylic acids, decarboxylation typically requires high temperatures. However, the presence of specific functional groups can facilitate this process. For instance, β-keto acids undergo decarboxylation readily upon heating via a cyclic transition state. masterorganicchemistry.com

In the context of polycarboxylic aromatic compounds like derivatives of phthalic acid, thermal analysis has shown that CO₂ can be evolved at temperatures ranging from 200-300°C. nasa.gov In some cases, decarboxylation can be accompanied by the formation of anhydrides, particularly when two carboxylic acid groups are ortho to each other. nasa.gov Various catalytic methods, including those using visible-light photoredox catalysis, have been developed for the mild decarboxylation of carboxylic acids. organic-chemistry.org

Formation of Anhydride (B1165640) Acid Chlorides

The carboxylic acid groups of this compound can be converted into more reactive derivatives, such as acid anhydrides and acid chlorides. Acid chlorides are highly reactive and are valuable intermediates for the synthesis of esters, amides, and other acyl compounds. pressbooks.pub They are commonly prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). pressbooks.pub

Acid anhydrides can be formed from the corresponding carboxylic acids, often through dehydration at high temperatures, especially when it leads to the formation of a stable five- or six-membered ring. pressbooks.pub Alternatively, an acid anhydride can be synthesized by reacting an acid chloride with a carboxylate salt. libretexts.orglibretexts.org For polycarboxylic acids, intramolecular anhydride formation is a key reaction. For instance, phthalic acid readily forms phthalic anhydride upon heating. wikipedia.org A process involving a Group IVB transition metal halide catalyst can be used to produce acid anhydrides or acid chlorides from organic acids. google.com

Derivatization Strategies for Structural Modification

The functional groups of this compound provide handles for its derivatization, allowing for significant structural modifications and the synthesis of new compounds with potentially interesting properties.

Amide Formation with Primary Amines

The formation of amides from carboxylic acids and primary amines is a cornerstone of organic and medicinal chemistry. nih.gov This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. quora.com Activation can be achieved by converting the carboxylic acid to a more reactive species like an acid chloride or by using coupling reagents. nih.govorganic-chemistry.org

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. nih.govbath.ac.uk

Table 2: Common Reagents for Amide Bond Formation

| Reagent/System | Description |

| SOCl₂/PCl₅ | Converts carboxylic acid to highly reactive acid chloride, which then reacts with the amine. nih.gov |

| EDC/HOBt | A popular coupling system that activates the carboxylic acid for direct reaction with the amine, minimizing side products. nih.gov |

| DCC/DMAP | Another effective coupling system, though DCC can sometimes lead to the formation of difficult-to-remove byproducts. nih.gov |

| TiCl₄ | Can be used to mediate the direct condensation of carboxylic acids and amines. nih.gov |

N-(2-Carboxybenzoyl)veratrylamine Synthesis

The synthesis of N-(2-carboxybenzoyl)veratrylamine would involve the reaction of this compound, or more likely its anhydride, with veratrylamine (3,4-dimethoxyphenethylamine). The reaction between an anhydride and a primary amine is a common method for forming an amide and a carboxylic acid. In this case, the more reactive anhydride, likely formed intramolecularly between two of the carboxylic acid groups of the starting material, would be the key intermediate. The primary amine, veratrylamine, would act as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This would lead to the opening of the anhydride ring and the formation of an amide bond, resulting in the N-(2-carboxybenzoyl)veratrylamine structure.

N-(2-Carboxybenzoyl)anthranilic Acid Derivatives

N-(2-Carboxybenzoyl)anthranilic acid is a known compound that can be synthesized from the reaction of phthalic anhydride and anthranilic acid. This structure serves as a precursor for more complex heterocyclic systems. For example, stirring N-(2-carboxybenzoyl)anthranilic acid with various amines in the presence of a coupling agent like DCC can yield N-2 substituted 3-phenyliminoisoindolinones. researchgate.net These derivatives are of interest as they can act as scaffolds that mimic reverse turns in peptides. researchgate.net The formation of these isoindolinone derivatives highlights the utility of N-(2-carboxybenzoyl)anthranilic acid as a building block in the design of peptidomimetics. researchgate.net

Furthermore, N-acylated anthranilic acids are key intermediates in the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones, which are formed via intramolecular cyclization. nih.gov This demonstrates another synthetic pathway where the derivatization of anthranilic acid leads to valuable heterocyclic structures.

N-(2-Carboxy)benzoyl Chitosan (B1678972) Derivatives

The chemical modification of chitosan, a biocompatible and biodegradable polysaccharide, is a significant area of research for developing new functional materials. The primary amino groups on the D-glucosamine units of the chitosan backbone are potent nucleophiles and common sites for derivatization.

A related and well-documented transformation is the protection of chitosan's amino groups via phthaloylation. In this procedure, phthalic anhydride is reacted with chitosan in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 120-130 °C). cpu.edu.cnukm.edu.my The amino group attacks one of the carbonyls of the anhydride, leading to the formation of a phthalamic acid intermediate, which then rapidly cyclizes to form a stable N-phthaloyl imide. This chemoselective protection prevents the amino groups from participating in subsequent reactions, allowing for modifications at the hydroxyl groups. ukm.edu.my The phthaloyl protecting group can later be removed using hydrazine (B178648) hydrate (B1144303) to restore the free amine. cpu.edu.cn

Based on this reactivity, a plausible pathway for synthesizing an N-(2-Carboxy)benzoyl Chitosan derivative would involve reacting this compound (or its anhydride form, trimellitic anhydride benzophenone) with chitosan. The reaction would likely be performed in a polar aprotic solvent. The chitosan amine would react with one of the ortho-dicarboxylic acid groups to form an N-aroyl chitosan derivative, with the remaining carboxylic acid groups offering sites for further functionalization or influencing the polymer's solubility and chelating properties.

Cyclization Reactions to Form Imides

The ortho-disposed carboxylic acid groups within the this compound structure are primed for cyclization reactions, particularly to form imides in the presence of primary amines.

The formation of an imide from this compound first requires a reaction with a primary amine. One of the ortho-dicarboxylic acid pairs, which can exist as a cyclic anhydride under thermal conditions, reacts with an amine to form an N-substituted phthalamic acid (an amide with a neighboring carboxylic acid). This intermediate is then capable of undergoing intramolecular cyclization to yield a stable five-membered phthalimide (B116566) ring.

This two-step process of ring-opening by the amine followed by ring-closing dehydration is a fundamental transformation. A clear analogue for this reaction is the intramolecular cyclization of N-(o-carboxybenzoyl)-L-leucine. Studies on this molecule in aqueous solution revealed two competing reactions: hydrolysis back to phthalic acid and leucine, and cyclization to form the imide, N-phthaloylleucine. ukm.edu.my The formation of the imide is predominant under highly acidic conditions and demonstrates the strong thermodynamic driving force for the formation of the cyclic imide structure from the amic acid precursor. ukm.edu.my The mechanism involves the participation of both neighboring carboxy groups, with one acting as a nucleophile and the other as a general acid catalyst to facilitate the dehydration and ring closure. ukm.edu.my

This established mechanism provides a strong basis for predicting the behavior of this compound. Upon reaction with any primary amine, the resulting amic acid intermediate would be expected to readily undergo intramolecular cyclization to form a stable imide derivative under appropriate dehydrating conditions, such as heat or acid catalysis.

Preparation of Naphthylphenylketone Derivatives

This compound can serve as a precursor for the synthesis of complex aromatic ketones, such as those containing both naphthyl and phenyl ketone functionalities. A primary method for achieving this is the Friedel-Crafts acylation reaction.

In a proposed synthesis, this compound would first be converted to a more reactive acylating agent, such as an acyl chloride or anhydride. This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting activated derivative could then be used to acylate a naphthalene (B1677914) ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

This type of electrophilic aromatic substitution is well-precedented. For example, the diaroylation of 2,7-dimethoxynaphthalene (B1218487) has been successfully carried out using 4-nitrobenzoyl chloride to produce 1,8-bis(4-nitrobenzoyl)-2,7-dimethoxynaphthalene. nih.gov This demonstrates that benzoyl groups can be effectively added to activated naphthalene systems. By analogy, the activated form of this compound could be reacted with naphthalene to attach the entire benzoylphthalic acid moiety to the naphthalene core, thereby creating a naphthylphenylketone derivative with multiple remaining carboxylic acid functional groups. The regioselectivity of the acylation on the naphthalene ring would be influenced by steric factors and the substitution pattern of the naphthalene starting material.

Synthesis of 4,8-bis-(2-carboxybenzoyl)-l,5-dimethoxynaphthalene Analogs

The synthesis of highly substituted aromatic structures like 4,8-bis-(2-carboxybenzoyl)-l,5-dimethoxynaphthalene analogs relies on the electrophilic aromatic substitution of an activated naphthalene core. The methoxy (B1213986) groups at the 1- and 5-positions of the naphthalene ring are strong activating groups, directing electrophilic attack to the ortho and para positions, specifically the 4 and 8 positions.

The synthesis would involve a double Friedel-Crafts acylation. The substrate, 1,5-dimethoxynaphthalene (B158590), would be reacted with at least two equivalents of an activated derivative of this compound (e.g., the corresponding acyl chloride). A Lewis acid catalyst like AlCl₃ is required to facilitate the reaction.

The successful diaroylation of similar naphthalene systems provides strong evidence for this pathway. The synthesis of 1,8-bis(4-nitrobenzoyl)-2,7-dimethoxynaphthalene was achieved via the electrophilic aromatic diaroylation of 2,7-dimethoxynaphthalene. nih.gov Furthermore, the compound 4,8-dibenzoyl-1,5-dimethoxynaphthalene has also been synthesized, confirming the feasibility of introducing benzoyl groups at the 4 and 8 positions of the 1,5-dimethoxynaphthalene core. researchgate.net

Following these precedents, the reaction of 1,5-dimethoxynaphthalene with an activated this compound derivative would yield the desired 4,8-bis-(2-carboxybenzoyl)-l,5-dimethoxynaphthalene analog. A related synthesized compound, 1,8-bis(4-aminobenzoyl)-2,7-dimethoxynaphthalene, has been characterized by X-ray crystallography, providing insight into the structural nature of these types of molecules. nih.gov

Table 1: Crystallographic Data for the Analogous Compound 1,8-bis(4-aminobenzoyl)-2,7-dimethoxynaphthalene nih.gov

| Parameter | Value |

| Chemical Formula | C₂₆H₂₂N₂O₄ |

| Molecular Weight | 426.46 |

| Crystal System | Monoclinic |

| a (Å) | 14.2996 (3) |

| b (Å) | 10.2811 (2) |

| c (Å) | 15.4306 (3) |

| β (°) | 114.523 (1) |

| Dihedral Angle (Benzene-Naphthalene) | 83.59 (5)° |

| C-C-C-O Torsion Angle (Benzoyl) | 175.91 (10)° |

Mechanistic Investigations of Reactions Involving 4 2 Carboxybenzoyl Phthalic Acid and Its Derivatives

Kinetic Studies of Reaction Pathways

Kinetic studies are fundamental to elucidating the step-by-step sequence of a chemical reaction and understanding the factors that influence its speed. For reactions involving 4-(2-carboxybenzoyl)phthalic acid and its derivatives, kinetic analyses provide insights into how the multiple carboxylic acid groups influence the reaction pathways.

Rate Constant Determinations

For instance, in the alkaline hydrolysis of esters, which follows second-order kinetics, the rate is dependent on the concentration of both the ester and the hydroxide (B78521) ion. chemrxiv.org When one reactant, like the hydroxide ion, is in large excess, the reaction can be treated as pseudo-first-order, simplifying the determination of the rate constant. chemrxiv.org This approach could be used to study the hydrolysis of ester derivatives of this compound.

pH-Rate Constant Profiles

A typical pH-rate profile for the hydrolysis of an ester often shows different regions where the reaction is catalyzed by acid, water (neutral), or base. researchgate.netyoutube.com For a molecule like this compound, the pH-rate profile would likely be complex due to the presence of three carboxyl groups with different pKa values. The ionization state of each carboxyl group would change with pH, leading to different catalytic possibilities and a multi-phasic pH-rate profile. For example, in the hydrolysis of aryl hydrogen phthalates, the neighboring carboxyl group only exhibits catalysis when it is in its ionized carboxylate form. nih.govresearchgate.net This principle would be directly applicable to understanding the pH-dependent reactivity of this compound. The retention time of phthalic acid and its anhydride (B1165640) in reverse-phase HPLC is also significantly affected by the pH of the mobile phase, which influences the dissociation state of the carboxylic acid groups. glsciences.com

Intramolecular Catalysis by Carboxy Groups

The presence of multiple carboxy groups in this compound allows for the possibility of intramolecular catalysis, where one functional group within the molecule accelerates a reaction involving another part of the same molecule.

Nucleophilic Participation in Hydrolysis Reactions

One of the key roles of the carboxy groups in this compound is their potential for nucleophilic participation in hydrolysis reactions. The ionized carboxylate group can act as an intramolecular nucleophile, attacking a nearby electrophilic center, such as the carbonyl carbon of an ester or amide derivative. acs.org This participation often leads to the formation of a cyclic anhydride intermediate, which is then hydrolyzed. researchgate.net This type of neighboring group participation can significantly enhance the rate of hydrolysis compared to an analogous intermolecular reaction. The general mechanism for such reactions involves the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, followed by the departure of the leaving group. pressbooks.pubnerdfighteria.info

Role in Imide Formation Mechanisms

The carboxy groups of this compound and its derivatives are also instrumental in the formation of imides. Imide formation typically involves the reaction of a dicarboxylic acid or its anhydride with an amine. nih.govyoutube.com In the case of N-(o-carboxybenzoyl)-L-amino acids, theoretical studies have shown that the carboxyl group of the amino acid is involved in the catalytic process of imide formation. acs.org The reaction is thought to proceed through dehydration, where water acts as a catalyst. acs.org The pH of the medium plays a critical role; under highly acidic conditions, imide formation is favored. acs.org The mechanism often involves an initial nucleophilic attack by the amine on a carbonyl group, followed by cyclization and dehydration to form the imide ring. libretexts.orgmasterorganicchemistry.com

Identification of Reaction Intermediates

Identifying reaction intermediates is crucial for confirming a proposed reaction mechanism. youtube.com In reactions involving this compound, several types of intermediates can be postulated and potentially isolated or detected spectroscopically.

In hydrolysis reactions featuring intramolecular catalysis by a carboxyl group, a key intermediate is often a cyclic anhydride. researchgate.net For instance, the hydrolysis of aryl hydrogen phthalates proceeds through the formation of phthalic anhydride. nih.govresearchgate.net This anhydride is then subsequently hydrolyzed to phthalic acid.

In the context of Friedel-Crafts reactions involving related compounds like phthalic anhydride, a dichloroisobenzofuranone derivative has been identified as an intermediate in the formation of phthalides. researchgate.net While not directly involving this compound, this highlights the types of intermediates that can be formed in reactions of similar aromatic polycarboxylic acids.

For imide formation from derivatives of this compound, an initial amide can be considered an intermediate. This amide, formed by the reaction of an amine with one of the carboxyl groups, can then undergo intramolecular cyclization to form the imide. youtube.com In some cases, isoimide (B1223178) intermediates may also be formed. nih.gov

Phthalic Anhydride as a Transient Intermediate

Phthalic anhydride is a principal commercial form of phthalic acid and a versatile precursor in organic synthesis. wikipedia.org It is produced through the catalytic oxidation of o-xylene (B151617) or naphthalene (B1677914). wikipedia.orgwikipedia.org The formation of this compound itself can be conceptualized through reactions involving phthalic anhydride. A primary route is the Friedel-Crafts acylation, a cornerstone of aromatic chemistry. In this reaction, phthalic anhydride acylates an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. chempedia.infochemcess.com

The reaction between phthalic anhydride and benzene (B151609), for example, yields o-benzoylbenzoic acid. chempedia.info By extension, the acylation of a benzoic acid derivative with phthalic anhydride would be a logical pathway toward this compound. The mechanism involves the formation of an acylium ion from the anhydride, which then attacks the aromatic ring. open.ac.uk

In many reactions, phthalic anhydride can be formed in situ from ortho-phthalic acid by heating. Phthalic acid readily dehydrates to its anhydride form when heated above 180 °C. wikipedia.org This thermal conversion allows processes that start with phthalic acid to proceed through a phthalic anhydride intermediate. For instance, in polyester (B1180765) synthesis, the reaction of phthalic anhydride with alcohols gives monoesters, a process known as alcoholysis. wikipedia.org This reactivity highlights how the phthalic acid portion of this compound could be converted to a transient anhydride under thermal conditions, opening pathways for esterification or other reactions at that site.

The table below summarizes key reactions where phthalic anhydride acts as a crucial reactant or intermediate.

| Reaction Type | Reactants | Product(s) | Key Feature |

| Friedel-Crafts Acylation | Phthalic anhydride, Benzene, AlCl₃ | o-Benzoylbenzoic acid | Forms the benzophenone (B1666685) core. chempedia.info |

| Polyesterification | Phthalic anhydride, Ethylene glycol | Polyester | Ring-opening of the anhydride to form ester linkages. chemcess.com |

| Dye Synthesis | Phthalic anhydride, Phenol | Phenolphthalein | Condensation reaction under acidic conditions. wikipedia.orgchemcess.com |

| Imide Formation | Phthalic anhydride, Ammonia (B1221849) | Phthalimide (B116566) | Reaction with ammonia at high temperatures. wikipedia.orgchemcess.com |

Carbocation Intermediate Formation in Related Reductions

The carbonyl group of the benzophenone core in this compound is a key site for chemical transformations, particularly reduction reactions. The reduction of ketones often proceeds through mechanisms involving hydride transfer, and while true carbocations are not always formed, intermediates with significant positive charge character on the carbonyl carbon are typical.

A common laboratory method for reducing ketones like benzophenone is using sodium borohydride (B1222165) (NaBH₄). rsc.org In this reaction, a hydride ion (H⁻) from the borohydride complex attacks the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide by the solvent (e.g., an alcohol) to yield the corresponding alcohol. While this is a concerted process, the transition state involves the development of negative charge on the oxygen and positive character on the carbon.

In contrast, under strongly acidic conditions, the reduction mechanism can involve the formation of a distinct carbocation intermediate. Protonation of the carbonyl oxygen makes the carbonyl carbon significantly more electrophilic and susceptible to attack. In some cases, particularly with substrates that can form stable carbocations, this can lead to rearrangements or other secondary reactions.

The study of cyclodehydration reactions of related 2-benzoylbenzoic acids in strong acids like polyphosphoric or methanesulphonic acid provides clear evidence for electrophilic intermediates. open.ac.uk These reactions proceed by intramolecular electrophilic aromatic substitution, where the protonated carbonyl group generates a cationic center that is attacked by the adjacent aromatic ring to form anthraquinone-type structures. This cyclization is a classic example of a reaction proceeding through a carbocation-like transition state. open.ac.uk

Elucidation of Enzyme Inhibition Mechanisms

The structural framework of this compound, featuring aromatic rings and multiple carboxyl groups, makes it and its derivatives candidates for investigation as enzyme inhibitors. ontosight.ai The benzophenone scaffold is found in numerous potent enzyme inhibitors, and dicarboxylic acids are known to interact with the active sites of various enzymes. acs.orgnih.govacs.org

CDC25 Phosphatase Inhibition Mechanisms

Cell Division Cycle 25 (CDC25) phosphatases are key regulators of the cell cycle and are considered important targets for the development of anti-cancer drugs. nih.govnih.gov Overexpression of CDC25 proteins, particularly CDC25B, is linked to poor clinical outcomes in many cancers. nih.gov These enzymes activate cyclin-dependent kinases (CDKs) by removing inhibitory phosphate (B84403) groups, thereby driving cell cycle progression. nih.govnih.gov Inhibition of CDC25 leads to cell cycle arrest and can induce apoptosis in cancer cells. frontiersin.org

A variety of inhibitor scaffolds have been identified, many of which are quinone-based compounds that act as pro-drugs. nih.gov A common mechanism for these inhibitors involves the generation of reactive oxygen species (ROS), such as hydrogen peroxide, through redox cycling. fsu.edu The ROS then irreversibly oxidize the essential cysteine residue in the catalytic site of the CDC25 enzyme, rendering it inactive. fsu.edu

Another advanced mechanism involves targeting allosteric sites or disrupting the protein-protein interaction between CDC25 and its CDK-cyclin substrate. nih.gov For example, fragment-based screening has identified small molecules that bind to a pocket distant from the active site of CDC25B. These compounds inhibit the phosphatase by preventing it from binding to its CDK2/Cyclin A substrate, offering a novel and potentially more selective inhibition strategy. nih.gov Given that this compound has been investigated for its anti-cancer potential, exploring its ability to inhibit CDC25 phosphatases through these or other mechanisms is a logical area of research. ontosight.ai

Enzyme-Substrate Interaction Studies

Understanding how an inhibitor binds to its target enzyme is fundamental for drug design. For dicarboxylic acid inhibitors, the interactions are often dominated by the formation of salt bridges and hydrogen bonds between the carboxylate groups and basic amino acid residues (like arginine or lysine) in the enzyme's active site. Studies on the inhibition of aspartate aminotransferase by various dicarboxylic acids revealed that the affinity is determined not just by steric fit, but by the specific geometry of the carboxyl groups. nih.gov Acids that could mimic the binding of the natural substrate by positioning their carboxyl groups appropriately were found to be potent inhibitors. nih.gov

For inhibitors based on a benzophenone scaffold, hydrophobic interactions also play a crucial role. Molecular modeling of aminobenzophenone inhibitors of p38 MAP kinase showed that one aromatic ring fits into a hydrophobic pocket of the enzyme, while the carbonyl group forms a key hydrogen bond with a backbone amide of a methionine residue (Met-109). acs.orgdrugbank.com

The combination of carboxylic acid groups and aromatic rings in this compound suggests that its binding mechanism would likely involve a combination of these interactions:

Ionic and Hydrogen Bonds: The three carboxyl groups could form multiple hydrogen bonds and salt bridges with the target enzyme.

Hydrophobic Interactions: The aromatic rings can engage in π-stacking or occupy hydrophobic pockets within the active site.

Dipole-Dipole Interactions: The central ketone group can act as a hydrogen bond acceptor. acs.org

These multimodal interactions could lead to high affinity and specificity for a target enzyme.

Structure-Based Optimization for Inhibitory Activity

Structure-based drug design is a powerful strategy to improve the potency and selectivity of an initial lead compound. This process relies on understanding the three-dimensional structure of the enzyme-inhibitor complex, often obtained through X-ray crystallography or computational modeling.

The general approach involves systematically modifying the lead compound to enhance its interactions with the target enzyme. For benzophenone-based inhibitors, structure-activity relationship (SAR) studies have yielded key insights. For example, in the development of HIV non-nucleoside reverse transcriptase inhibitors, extensive exploration of the benzophenone template led to compounds with picomolar to nanomolar potency against both wild-type and drug-resistant viral strains. nih.gov Similarly, optimization of aminobenzophenones as p38 MAP kinase inhibitors resulted in compounds with IC₅₀ values in the low nanomolar range. acs.orgdrugbank.com

The following table presents data on the optimization of a benzophenone derivative for Monoacylglycerol Lipase (MAGL) inhibition, illustrating how systematic structural changes can enhance inhibitory potency.

| Compound | Modification from Lead | Kᵢ (μM) |

| CL6a (Lead) | (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone | 8.6 |

| 17b | Optimized derivative | 0.65 |

| Data sourced from a study on the structural optimization of MAGL inhibitors. rsc.org |

This iterative process of synthesis, biological testing, and structural analysis allows for the rational design of more effective inhibitors. Modeling studies for the optimized MAGL inhibitor suggested that it binds by displacing a key water molecule in the active site, identifying a new anchor point for future drug design. rsc.org A similar approach could be applied to this compound and its derivatives to optimize their activity against identified biological targets.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 2 Carboxybenzoyl Phthalic Acid and Analogues

Crystallographic Analysis

Crystallographic analysis is a cornerstone for the unambiguous determination of the three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which are crucial for understanding the chemical and physical properties of a compound.

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of crystalline solids. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms within the crystal lattice diffracts the X-rays in a specific manner, producing a unique pattern of reflections. By analyzing the intensities and positions of these reflections, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

For a compound like 4-(2-carboxybenzoyl)phthalic acid, a single-crystal X-ray diffraction study would reveal the precise geometry of the benzophenone (B1666685) core, the orientation of the three carboxylic acid groups, and the intramolecular interactions. While a crystal structure for this compound is not publicly available, we can examine the crystallographic data of a related analogue, benzophenone, to illustrate the type of information that would be obtained. researchgate.net

Table 1: Crystallographic Data for Benzophenone

| Parameter | Value |

|---|---|

| Formula | C₁₃H₁₀O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 10.28 Å, b = 12.12 Å, c = 7.88 Å |

| Volume | 981.1 ų |

| Z | 4 |

This table showcases typical crystallographic parameters that would be determined for this compound, providing a foundation for understanding its solid-state structure.

In the case of benzophenone, the two phenyl rings are not coplanar but are twisted out of the plane of the carbonyl group. This twist is a result of steric hindrance between the ortho-hydrogen atoms on the phenyl rings. For this compound, the presence of the carboxylic acid groups would introduce additional steric and electronic effects, likely leading to a more complex conformational landscape. The dihedral angles would be precisely determined from the single-crystal X-ray diffraction data.

Crystal engineering is the design and synthesis of crystalline solids with desired properties. A key tool in crystal engineering is the use of non-covalent interactions, particularly hydrogen bonds, to control the assembly of molecules in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be complex, with signals corresponding to the aromatic protons and the carboxylic acid protons.

The aromatic protons would appear in the region of 7.0-8.5 ppm. The exact chemical shifts and coupling patterns would depend on the substitution pattern of the two aromatic rings. The protons on the phthalic acid moiety and the 2-carboxybenzoyl moiety would exhibit distinct signals due to their different electronic environments. The carboxylic acid protons are expected to be highly deshielded and would likely appear as a broad singlet at a chemical shift greater than 10 ppm. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.0 - 8.5 |

| Carboxylic Acid Protons | > 10 |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum. For this compound, the spectrum would show signals for the carbonyl carbon, the carboxylic acid carbons, and the aromatic carbons. chemicalbook.comchemicalbook.com

The carbonyl carbon of the benzophenone moiety is expected to have a chemical shift in the range of 190-200 ppm. The carbons of the three carboxylic acid groups would appear at around 165-175 ppm. The aromatic carbons would resonate in the region of 120-140 ppm. The exact chemical shifts would be influenced by the positions of the carboxyl groups and the carbonyl linkage. oregonstate.edu

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 190 - 200 |

| Carboxylic Acid Carbons (-COOH) | 165 - 175 |

| Aromatic Carbons | 120 - 140 |

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure of this compound by probing the vibrational modes of its constituent chemical bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by a series of absorption bands that correspond to the various functional groups present in the molecule. Due to the presence of three carboxylic acid groups and a diaryl ketone moiety, the spectrum is complex. Carboxylic acids in the condensed phase typically exist as hydrogen-bonded dimers, which significantly influences the position and shape of their characteristic infrared absorptions. libretexts.orgorgchemboulder.com

The most prominent feature is the very broad O-H stretching band of the carboxylic acid groups, which is expected to appear in the region of 3300-2500 cm⁻¹. orgchemboulder.com This broadness is a direct consequence of strong hydrogen bonding. Superimposed on this broad envelope are the sharper C-H stretching vibrations of the aromatic rings, typically observed between 3100 and 3000 cm⁻¹. vscht.cz

The carbonyl (C=O) stretching region is particularly informative. The spectrum is anticipated to show at least two distinct C=O stretching bands. The C=O stretching of the carboxylic acid groups, involved in hydrogen-bonded dimers, is expected to give a strong absorption around 1710 cm⁻¹. libretexts.org The diaryl ketone carbonyl group, being conjugated with the aromatic rings, will also exhibit a strong C=O stretching vibration, typically in the range of 1680-1660 cm⁻¹. The conjugation lowers the frequency compared to a simple ketone.

The C-O stretching of the carboxylic acid groups is predicted to be in the 1320-1210 cm⁻¹ region. orgchemboulder.com Additionally, characteristic in-plane and out-of-plane bending vibrations of the aromatic C-H bonds and C=C ring stretching vibrations are expected in the fingerprint region (below 1500 cm⁻¹). vscht.czucla.edu For phthalic acid, C-H in-plane deformations are observed around 1140 and 1160 cm⁻¹, and C-C stretching vibrations are seen near 1260 cm⁻¹. researchgate.net

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H Stretch | 3300-2500 | Strong, Very Broad |

| Aromatic C-H Stretch | 3100-3000 | Medium, Sharp |

| Carboxylic Acid C=O Stretch | ~1710 | Strong |

| Ketone C=O Stretch | 1680-1660 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

| Carboxylic Acid C-O Stretch | 1320-1210 | Strong |

| Aromatic C-H Bending | 900-675 | Medium to Strong |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with FTIR spectroscopy, offering the advantage of analyzing solid or liquid samples in their native state with minimal preparation. The resulting ATR-IR spectrum is generally comparable to a transmission FTIR spectrum, although relative peak intensities can vary. For this compound, the ATR-IR spectrum is expected to display the same characteristic absorption bands as discussed in the FTIR section. The technique is particularly useful for obtaining high-quality spectra of solid powders.

The key vibrational modes for this compound anticipated in an ATR-IR spectrum would be consistent with those from traditional FTIR, including the broad O-H stretch, the distinct carboxylic acid and ketone C=O stretches, and the various fingerprint region absorptions.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid Dimer) | 3300-2500 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C=O Stretch (Carboxylic Acid) | ~1710 |

| C=O Stretch (Ketone) | 1680-1660 |

| C-O Stretch (Carboxylic Acid) | 1320-1210 |

| O-H Bend (Carboxylic Acid) | 1440-1395 and 950-910 |

Vapor Phase Infrared Spectroscopy

Vapor phase infrared spectroscopy of this compound is not commonly reported in the literature. This is likely due to the compound's high molecular weight (326.24 g/mol ) and high melting point (approximately 250-260°C), which suggest a very low volatility. ontosight.ai Obtaining a vapor phase spectrum would require high temperatures, at which the compound might undergo decarboxylation or other forms of decomposition before a sufficient vapor pressure is achieved. In the hypothetical vapor phase, the carboxylic acid groups would likely exist as monomers rather than dimers, which would lead to a sharper, higher frequency O-H stretching band (around 3500 cm⁻¹) and a higher frequency C=O stretching band (increased by about 25 cm⁻¹) compared to the condensed phase spectrum. libretexts.org

Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Vis and fluorescence spectroscopy, provides information about the electronic transitions within the molecule and is highly dependent on the nature and extent of the chromophoric systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions associated with its two main chromophores: the phthalic acid moiety and the benzophenone core. Phthalic acid itself exhibits an absorption maximum at approximately 276-281 nm. researchgate.netsielc.comsielc.com Benzophenone displays a strong π → π* transition at around 250 nm and a weaker, symmetry-forbidden n → π* transition at longer wavelengths, typically around 330-340 nm. nist.gov

For this compound, the combination of these chromophores is expected to result in a complex UV-Vis spectrum with multiple absorption bands. The presence of the three carboxyl groups, which are auxochromes, can cause shifts in the absorption maxima (either bathochromic or hypsochromic) and changes in molar absorptivity compared to the parent chromophores. It is anticipated that the molecule will show strong absorption in the UV region, with potential maxima around 250 nm and in the 280-300 nm range, and a weaker absorption extending into the longer UV-A region due to the n → π* transition of the benzophenone carbonyl group. The exact positions and intensities of these bands would be sensitive to the solvent used due to solvatochromic effects.

| Chromophore | Transition | Expected λmax (nm) |

| Benzophenone-like core | π → π | ~250 |

| Phthalic acid moiety | π → π | 280-300 |

| Benzophenone-like core | n → π* | 330-350 (weak) |

Fluorescence Spectroscopic Investigations

The intrinsic fluorescence of this compound itself is not well-documented. Generally, benzophenone and its derivatives are known to exhibit strong phosphorescence at low temperatures but are typically not strongly fluorescent at room temperature in fluid solutions. This is due to efficient intersystem crossing from the singlet excited state to the triplet excited state.

However, it is noteworthy that certain analytical tests for phthalic acid involve a reaction to produce a fluorescent compound. For instance, heating phthalic acid with resorcinol (B1680541) and concentrated sulfuric acid, followed by dilution with a sodium hydroxide (B78521) solution, yields a product that exhibits a characteristic green fluorescence. youtube.com This suggests that while the parent molecule may not be strongly fluorescent, it can be derivatized to produce a fluorescent species.

Furthermore, analogues of this compound have been used as ligands in the synthesis of metal-organic frameworks (MOFs). For example, a Zn(II)-MOF based on 4-(4-carboxy phenoxy) phthalate (B1215562) acid exhibits a strong emission band centered at 385 nm, which is attributed to the π*→π electron transition of the ligand. nih.govnih.govsemanticscholar.org This fluorescence is effectively quenched by certain analytes, allowing the MOF to be used as a luminescent sensor. nih.govnih.govsemanticscholar.org This indicates that the electronic structure of such carboxy-functionalized aromatic compounds is suitable for creating fluorescent materials upon coordination with metal ions.

Intrinsic Fluorescence Studies

The inherent fluorescence of a molecule is dictated by its electronic structure and the presence of fluorophores. In the case of this compound and its analogues, the aromatic rings and carbonyl groups can contribute to their fluorescent properties.

Studies on analogous aromatic carboxylic acids, such as 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid, have shown strong fluorescence in nonpolar solvents like toluene (B28343), with a quantum yield of approximately 75%. nih.gov However, in polar solvents such as ethanol (B145695), the fluorescence intensity is significantly reduced. nih.gov This quenching effect in polar solvents is often attributed to the partial ionization of the carboxylic acid groups, leading to the formation of non-fluorescent anionic species. nih.gov

Photoluminescence Properties of Derivatives

The photoluminescence of derivatives of this compound is an area of active research, particularly in the development of new materials. Derivatives of similar aromatic acids, like 1,8-naphthalimides, are known for their strong fluorescence and photostability, making them useful as fluorescent probes and in dye applications. nih.gov

For instance, 4-amino-substituted naphthalimide dyes are notable for their yellow fluorescence. nih.gov The photophysical properties of these derivatives are highly dependent on their chemical structure and the surrounding environment. For example, the interaction of a fluorescent carboxylic acid with zinc oxide nanoparticles can lead to significant changes in its fluorescence patterns. nih.gov

While the provided information does not detail specific photoluminescent derivatives of this compound, the principles observed in analogous compounds suggest that derivatization of the carboxylic acid groups or modification of the benzophenone core could lead to a wide range of photoluminescent materials with tunable properties.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₀O₈), the expected molecular weight is approximately 326.24 g/mol . ontosight.ai

In mass spectrometry, various ionization techniques can be employed. Electrospray ionization (ESI) is a soft ionization method often used for polar molecules like carboxylic acids, typically producing protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ in the positive and negative ion modes, respectively. mdpi.com For this compound, one would expect to observe ions corresponding to these species, as well as potential adducts with solvent or salt ions.

Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern would be characteristic of the benzophenone and phthalic acid moieties within the molecule. For example, in the mass spectrum of a similar compound, 4-n-propyloxybenzoic acid, ions corresponding to the dissociative ionization of a dimeric form were observed, confirming the presence of dimers in the gas phase. mdpi.com

| Technique | Expected Observation for this compound |

| Electrospray Ionization (ESI) | [M-H]⁻ at m/z 325.03, [M+H]⁺ at m/z 327.04 |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to confirm the elemental formula C₁₆H₁₀O₈ |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns corresponding to the loss of CO₂, H₂O, and cleavage of the benzoyl group. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, oxygen) in a compound. For this compound, with the chemical formula C₁₆H₁₀O₈, the theoretical elemental composition can be calculated as follows:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 16 | 192.16 | 58.98% |

| Hydrogen (H) | 1.01 | 10 | 10.10 | 3.10% |

| Oxygen (O) | 16.00 | 8 | 128.00 | 39.22% |

| Total | 330.26 | 100.00% |

Experimental data from elemental analysis should closely match these theoretical values to confirm the purity and elemental composition of a synthesized or isolated sample of this compound.

Thermal Analysis Techniques for Solid-State Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the solid-state properties of a material, including its thermal stability and phase transitions. psu.edudtic.mil

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would be expected to show an initial weight loss at lower temperatures corresponding to the loss of adsorbed water or solvent. At higher temperatures, a significant weight loss would occur due to the thermal decomposition of the molecule. The decomposition may occur in multiple steps, corresponding to the sequential loss of the carboxylic acid groups as water and carbon dioxide.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. plos.org A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point, which is reported to be in the range of 250-260°C. ontosight.ai Other thermal events, such as glass transitions or crystallization, could also be observed depending on the sample's thermal history.

| Thermal Analysis Technique | Property Measured | Expected Results for this compound |

| Thermogravimetric Analysis (TGA) | Mass change vs. Temperature | Initial weight loss due to moisture, followed by decomposition at higher temperatures. |

| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Endothermic peak at the melting point (250-260°C). ontosight.ai |

Computational and Theoretical Chemistry Studies on 4 2 Carboxybenzoyl Phthalic Acid

Molecular Dynamics Simulations

Analysis of Hydrogen-Bonding Networks in Self-AssemblyThere is no available research that specifically analyzes the hydrogen-bonding networks in the self-assembly of 4-(2-Carboxybenzoyl)phthalic acid through Molecular Dynamics simulations.

While computational studies on similar molecules exist and provide a framework for how such research might be conducted, the strict adherence to the specified compound "this compound" prevents the inclusion of analogous data. The absence of research in these specific areas indicates a potential opportunity for future computational chemistry investigations into the properties and behaviors of this complex aromatic carboxylic acid.

Despite a comprehensive search for computational and theoretical chemistry studies on this compound, no specific research pertaining to molecular docking simulations, induced fit docking, or its application in enzyme inhibitor design could be located.

General information identifies this compound, also known as 2',3,4-benzophenonetricarboxylic acid, by its CAS number 5466-99-9. It is a molecule with the chemical formula C16H10O8. While its applications are noted in fields like materials science and medicine for its potential biological activities, specific computational analyses to elucidate its interaction with proteins at a molecular level are not publicly available.

Searches for molecular docking simulations, a computational method used to predict the binding orientation of a small molecule to a protein, did not yield any studies involving this compound. Similarly, investigations into induced fit docking, a more advanced simulation that accounts for the flexibility of the protein's active site upon ligand binding, also returned no relevant results for this specific compound.

Consequently, there is no data available to construct tables on ligand-protein interactions, binding affinities, or key interacting amino acid residues for this compound. Research on its potential as an enzyme inhibitor through computational design and simulation also appears to be absent from the surveyed scientific literature.

While computational studies exist for related compounds, such as phthalic acid and its esters, this information is not directly applicable to this compound due to differences in their chemical structures and properties.

Therefore, the requested article focusing on the computational and theoretical chemistry studies of this compound, specifically its molecular docking and enzyme inhibitor design aspects, cannot be generated based on the currently available information.

Research Applications and Derivative Chemistry of 4 2 Carboxybenzoyl Phthalic Acid

Role as an Intermediate in Complex Organic Molecule Synthesis

The structural framework of 4-(2-Carboxybenzoyl)phthalic acid makes it a valuable intermediate in the synthesis of more complex organic molecules, particularly dyes and functionally substituted aromatic compounds. The benzophenone (B1666685) core can be a key structural element, while the carboxylic acid groups offer multiple points for modification or for directing reactions to specific positions on the aromatic rings.

A significant application of structurally similar benzophenone polycarboxylic acids is in the synthesis of xanthene dyes. For instance, compounds like 4-(2,4-dihydroxybenzoyl)isophthalic acid can undergo condensation reactions with resorcinol (B1680541) in the presence of an acid catalyst, such as methanesulfonic acid, to form carboxyfluorescein analogues. rsc.org In this type of reaction, the keto group of the benzophenone and a nearby carboxyl group act as electrophilic sites that react with the electron-rich resorcinol to build the characteristic three-ring xanthene core of the dye. rsc.org The remaining carboxylic acid groups on the phthalic acid moiety are retained in the final dye structure, enhancing water solubility and providing handles for conjugation to other molecules, such as biomolecules. This role as a precursor to complex, functional dyes highlights the utility of the benzophenone tricarboxylic acid scaffold in specialized organic synthesis.

Monomers for Advanced Materials Development

The trifunctional nature of this compound makes it an important monomer and precursor in the development of high-performance polymers and advanced materials.

As a polycarboxylic acid, the compound can be used as a cross-linking agent or a monomer in various polymerization reactions. Its aromatic backbone contributes to the thermal stability and rigidity of the resulting polymers, while the multiple carboxylic acid groups allow for the formation of densely networked structures. Research has explored its general use as a precursor in the synthesis of polymers and other materials due to its chemical versatility. ntu.edu.tw

A prominent application for derivatives of this compound is in the synthesis of Poly(amide-imide)s (PAIs). These high-performance polymers combine the excellent mechanical properties of polyamides with the outstanding thermal stability of polyimides. researchgate.net

The synthesis does not typically use this compound directly. Instead, a common and efficient method involves the creation of a diimide-dicarboxylic acid monomer, for which a tricarboxylic acid is an ideal starting material. researchgate.netrepositorioinstitucional.mx The general two-step process is as follows:

Monomer Synthesis: A tricarboxylic acid derivative, such as trimellitic anhydride (B1165640) (a close structural relative of the subject compound), is reacted with an aromatic diamine or an aminobenzoic acid. ntu.edu.twresearchgate.net This reaction forms a diimide-diacid monomer, which contains two pre-formed, highly stable imide rings and two terminal carboxylic acid groups. For example, reacting trimellitic anhydride with 2,4-diaminotriphenylamine yields a dicarboxylic acid monomer bearing two imide rings. researchgate.net

Polycondensation: The resulting diimide-diacid monomer is then polymerized with various aromatic diamines via a direct polycondensation reaction. This step is typically carried out in a polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP) using a phosphite-based activating agent. researchgate.netchalcogen.ro

This approach allows for precise control over the polymer backbone, enabling the incorporation of different functional groups to tailor the final properties of the PAI, such as solubility and glass transition temperature. researchgate.net The resulting PAIs are often readily soluble in organic solvents, can be cast into strong, flexible films, and exhibit high thermal stability, with decomposition temperatures often exceeding 500°C. researchgate.net

Table 1: Properties of Poly(amide-imide)s Synthesized from Diimide-Diacid Monomers

| Diamine Component Structure | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (Nitrogen) | Film Properties | Inherent Viscosity (dL/g) |

| Aromatic (Rigid) | 281 - 377 °C ntu.edu.tw | > 530 °C researchgate.net | Strong, Tough, Flexible | 0.32 - 0.66 ntu.edu.twresearchgate.net |

| Aromatic (Flexible Linkages) | 259 - 314 °C researchgate.net | > 530 °C researchgate.net | Transparent, Strong | 0.38 - 0.66 researchgate.net |

Applications in Coordination Chemistry and Crystal Engineering

The presence of multiple carboxylate groups makes this compound an excellent candidate for use as an organic linker in coordination chemistry and a building block in crystal engineering.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Aromatic polycarboxylic acids are among the most widely used organic linkers for MOF synthesis due to their ability to form strong coordination bonds with metal centers and create robust, porous architectures. nih.govekb.eg

While specific MOFs based on this compound are not extensively documented in leading literature, its structural characteristics make it an ideal linker candidate. Its properties align with those of commonly used linkers:

Multidentate Nature: With three carboxylate groups, it can coordinate to multiple metal centers, promoting the formation of a stable, three-dimensional network.

Rigidity: The rigid aromatic backbone helps in the formation of well-defined, permanent pores, which is crucial for applications in gas storage and separation. ethz.ch

Functionality: The benzophenone group can influence the electronic properties of the resulting MOF and provides a site for post-synthetic modification. ethz.ch

MOFs built from similar aromatic carboxylic acid linkers, such as benzenedicarboxylic acid (bdc) or benzenetricarboxylic acid (btc), exhibit high thermal stability and large surface areas, making them useful in catalysis, gas sensing, and separation. nih.govfrontiersin.org The use of this compound as a linker would be expected to yield MOFs with unique topologies and potentially useful functional properties.

Table 2: Comparison of Aromatic Carboxylic Acid Linkers for MOF Synthesis

| Linker Name | Abbreviation | Number of Carboxylic Groups | Example MOF |

| 1,4-Benzenedicarboxylic acid | H₂bdc | 2 | UiO-66 frontiersin.org |

| 2-Amino-1,4-benzenedicarboxylic acid | NH₂-H₂bdc | 2 | IRMOF-3 ethz.ch |

| 1,3,5-Benzenetricarboxylic acid | H₃btc | 3 | HKUST-1 |

| This compound | - | 3 | Potential for novel frameworks |

Crystal engineering focuses on the design and synthesis of functional solid-state structures, known as cocrystals, through non-covalent interactions. nih.gov Organic cocrystals are multi-component solids where different molecules are brought together in a single crystal lattice through interactions like hydrogen bonding, π-π stacking, and van der Waals forces.

This compound is an excellent building block for cocrystal design due to its array of functional groups capable of forming strong and directional intermolecular interactions:

Hydrogen Bonding: The three carboxylic acid groups are powerful hydrogen bond donors and acceptors, enabling the formation of extensive hydrogen-bonded networks with other molecules that have complementary functional groups (e.g., pyridines, amides).

π-π Stacking: The multiple aromatic rings can participate in π-π stacking interactions with other planar aromatic or heteroaromatic molecules.

Donor-Acceptor Interactions: The electron-rich aromatic rings and electron-withdrawing carbonyl and carboxyl groups can facilitate charge-transfer interactions, which are foundational to creating cocrystals with interesting electronic and optical properties. nih.gov

By combining this compound with suitable co-formers, it is possible to engineer novel materials with tailored properties, such as modified solubility, stability, or unique photophysical behaviors.

Design and Discovery of Enzyme Inhibitors

The structural framework of this compound, also known as 2',3,4-Benzophenonetricarboxylic acid, provides a versatile scaffold for the development of enzyme inhibitors. ontosight.ai Its potential biological activities, including anti-cancer properties, are a subject of ongoing research. ontosight.ai The strategic placement of its functional groups allows for targeted interactions within the active sites of various enzymes, leading to the modulation of their catalytic activity.

A significant area of research for this compound has been in the inhibition of Cell Division Cycle 25 (CDC25) phosphatases. These enzymes are crucial regulators of the cell cycle and are considered promising targets for the development of anticancer therapies due to their frequent overexpression in cancer cells. nih.govwikipedia.org

This compound, identified in research studies as ALX3, has been specifically noted as an inhibitor of CDC25 phosphatases. ontosight.ai CDC25 enzymes, including isoforms Cdc25A, Cdc25B, and Cdc25C, function by dephosphorylating and activating cyclin-dependent kinase (CDK) complexes, which in turn drive the progression of the cell cycle through various phases, such as the G1/S and G2/M transitions. nih.govnih.gov By inhibiting CDC25, compounds like this compound can halt the cell cycle, a mechanism that is highly valuable in cancer treatment. The inhibition of CDC25 is a well-explored strategy, with numerous small molecules being investigated for their therapeutic potential. wikipedia.orgnih.gov

Table 1: Examples of CDC25 Phosphatase Inhibitors

| Compound Name | Alias/Code | Target Enzyme(s) | Significance |

|---|---|---|---|

| This compound | ALX3 | CDC25 Phosphatases | Cell cycle regulator inhibitor. ontosight.ai |

| 5-((2-hydroxy-4-methylquinolin-6-yl)methyl)-2-methoxybenzenesulfonic acid | ALX1 | CDC25 Phosphatases | Studied for effects in Acute Myeloid Leukemia. ontosight.ai |

| 2,3-bis-((2-hydroxyethyl)thio)-1,4-naphthoquinone | NSC95397 | CDC25 Phosphatases | A known CDC25 inhibitor. ontosight.ai |

This table is for illustrative purposes and includes examples of compounds studied for CDC25 inhibition.

While specific, detailed structure-activity relationship (SAR) studies for derivatives of this compound are not extensively published, the principles of SAR can be applied to understand its inhibitory potential. SAR studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of a lead compound by making systematic chemical modifications. nih.govgoogle.com

The key structural features of this compound likely contributing to its enzyme-inhibiting activity are:

The Benzophenone Core: This rigid aromatic structure serves as a scaffold, positioning the carboxylic acid groups in a specific three-dimensional orientation for optimal interaction with an enzyme's active site.

Multiple Carboxylic Acid Groups: These groups are typically ionized at physiological pH, allowing them to form strong ionic bonds or hydrogen bonds with positively charged or polar residues, such as arginine or lysine, in an enzyme's active site. The presence of three such groups increases the potential for multiple points of contact, enhancing binding affinity.

The Ketone Group: The carbonyl group within the benzophenone structure can act as a hydrogen bond acceptor, further anchoring the molecule within the binding pocket.

General SAR studies on other enzyme inhibitors, such as those for α-amylase using benzoic acid derivatives, have shown that the number and position of hydroxyl or carboxyl groups on a benzene (B151609) ring significantly influence inhibitory activity. For instance, additional hydroxyl groups can enhance inhibitory capacity by providing more opportunities for hydrogen bonding. Similarly, modifications to the carboxylic acid groups of this compound, such as converting them to esters or amides, or altering their position on the aromatic rings, would be expected to significantly impact its inhibitory potency and selectivity against target enzymes like CDC25.

Development of Enzyme Stabilizers

Beyond enzyme inhibition, derivatives of this compound hold potential as enzyme stabilizers. Enzyme stability is a critical factor in various applications, including industrial processes and liquid detergent formulations, where enzymes need to maintain their structure and function over time, often under harsh conditions.

Research into enzyme stabilization has identified benzophenone or benzoic acid derivatives that contain carboxyl groups as effective enzyme stabilizers. This class of compounds is believed to function through reversible interactions with the enzyme, helping to maintain its three-dimensional structure or through a form of reversible inhibition that protects the enzyme from degradation. The multiple carboxylic acid groups on this compound could engage in interactions with an enzyme's surface residues, contributing to its conformational stability.

Furthermore, the related compound, phthalic anhydride, which can be formed from phthalic acid, is known to react with protein amino groups through acylation. nih.gov This type of reversible chemical modification suggests a mechanism by which phthalic acid derivatives could interact with and potentially stabilize proteins. While not specifically documented for this compound, this provides a plausible avenue for its application in enzyme stabilization. The development of chemical probes from phthalic acid to analyze protein-protein interactions further underscores the capacity of this structural family to engage with and modulate protein behavior. nih.gov

Advanced Analytical Methodologies for 4 2 Carboxybenzoyl Phthalic Acid

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of 4-(2-Carboxybenzoyl)phthalic acid, providing the necessary resolution to separate it from related impurities and isomers. High-performance liquid chromatography (HPLC) stands out as a primary technique due to its versatility and efficiency.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the analysis of non-volatile aromatic carboxylic acids like this compound. The separation is typically achieved using reverse-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase.

Developing a robust gradient HPLC method is crucial for resolving this compound from a mixture of structurally similar compounds, such as phthalic acid isomers and other related impurities that may be present during its synthesis. sielc.com A gradient elution, where the mobile phase composition is changed over time, is often preferred over isocratic conditions to achieve optimal separation of compounds with varying polarities. researchgate.net

A typical gradient method involves a mobile phase consisting of an aqueous component, often a buffer to control the ionization of the carboxylic acid groups, and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter, as it influences the retention time of acidic analytes. glsciences.com For instance, operating at a lower pH ensures that the carboxylic acid groups are protonated, increasing their retention on a C18 column. antpedia.com

The gradient typically starts with a higher proportion of the aqueous phase and gradually increases the concentration of the organic modifier. sielc.com This allows for the elution of more polar compounds first, followed by the less polar ones. The development of such a method requires careful optimization of the gradient profile, flow rate, and column temperature to achieve baseline separation of all components of interest. researchgate.net

Table 1: Illustrative HPLC Gradient Program for Aromatic Carboxylic Acid Analysis

| Time (minutes) | % Aqueous (e.g., 0.1% Phosphoric Acid in Water) | % Organic (e.g., Acetonitrile) |

| 0 | 90 | 10 |

| 15 | 50 | 50 |

| 20 | 50 | 50 |

| 22 | 90 | 10 |

| 25 | 90 | 10 |

| This table represents a typical gradient profile and would require optimization for the specific analysis of this compound. |

Mixed-mode chromatography offers a powerful alternative for the separation of ionizable compounds like this compound. These stationary phases possess both reversed-phase and ion-exchange characteristics, providing unique selectivity. sielc.comhelixchrom.com For instance, a mixed-mode column with both hydrophobic alkyl chains and anion-exchange functionalities can simultaneously interact with the nonpolar benzene (B151609) rings and the negatively charged carboxylate groups of the analyte. sielc.comthermofisher.com

This dual retention mechanism allows for enhanced separation of compounds that are difficult to resolve using conventional reversed-phase chromatography alone. helixchrom.com The retention can be finely tuned by adjusting the mobile phase pH and ionic strength, offering greater flexibility in method development. thermofisher.com The separation of phthalic acid isomers on mixed-mode columns has demonstrated the potential of this technique for analyzing complex mixtures of aromatic carboxylic acids. helixchrom.comhelixchrom.com

Capillary Electrophoresis (CE) for Related Structures

Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of charged species. For aromatic carboxylic acids, CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. nih.govnih.gov

The analysis of benzoate (B1203000) and phthalate (B1215562) derivatives by CE has been successfully demonstrated. nih.gov In capillary zone electrophoresis (CZE), the separation is based on the differences in the electrophoretic mobility of the analytes in a buffered electrolyte solution. The pH of the background electrolyte (BGE) is a critical parameter, as it determines the charge state of the carboxylic acid analytes. nih.gov

For the separation of positional isomers of phthalic acid, the addition of cyclodextrins to the BGE can be employed to enhance selectivity. nih.govresearchgate.net These cyclodextrins form inclusion complexes with the analytes, leading to differences in their apparent mobilities. This approach has proven effective for the baseline separation of ortho-, meta-, and para-phthalic acids and could be applied to resolve this compound from its isomers. researchgate.net A study demonstrated the complete separation of phthalate isomers in under 14 minutes using this technique. nih.gov

Pre-column Derivatization Strategies for Enhanced Detection

While this compound possesses chromophores that allow for UV detection, pre-column derivatization can be employed to significantly enhance detection sensitivity and selectivity, particularly when analyzing trace amounts. nih.govnih.gov This involves a chemical reaction to attach a tag to the analyte that has strong UV-visible absorption or fluorescence properties. oup.com

Derivatization with Specific Reagents for Spectroscopic Detection

The carboxylic acid functional groups of this compound are the primary targets for derivatization. A variety of reagents are available for this purpose, converting the carboxylic acids into esters or amides with highly responsive spectroscopic tags. nih.govresearchgate.net

One common strategy involves the use of fluorescent labeling reagents. For example, 9-chloromethyl anthracene (B1667546) can react with carboxylic acids in the presence of a catalyst to form highly fluorescent esters. oup.com These derivatives can then be separated by HPLC and detected with a fluorescence detector, offering much lower detection limits compared to UV detection. oup.com Other classes of derivatizing agents for carboxylic acids include coumarin (B35378) analogues and phenanthrene-based reagents. nih.gov

The choice of derivatization reagent depends on the analytical requirements, including the desired sensitivity and the compatibility of the reaction conditions with the analyte's stability. The derivatization reaction conditions, such as temperature, time, and catalyst, must be carefully optimized to ensure a complete and reproducible reaction. science.gov

Table 2: Examples of Derivatization Reagents for Carboxylic Acids

| Reagent Class | Specific Reagent Example | Detection Method |

| Anthracenes | 9-Chloromethyl anthracene | Fluorescence |

| Coumarins | 4-Bromomethyl-7-methoxycoumarin | Fluorescence |

| Phenacyl Halides | p-Bromophenacyl bromide | UV-Visible |

| This table provides examples of reagent classes and is not an exhaustive list. The suitability for this compound would need experimental verification. |

Quantitative Performance of Analytical Methods

The quantitative performance of an analytical method is a measure of its ability to produce accurate and reproducible results. For trace analysis of compounds like this compound, understanding the lower limits of what can be reliably detected and quantified is of paramount importance. This section delves into the methodologies for determining these limits.

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte in a sample that can be reliably distinguished from the absence of that analyte (a blank sample), though not necessarily quantified with acceptable precision and accuracy. nih.gov It is the point at which the analytical signal is significantly different from the background noise.